molecular formula C10H9ClN2O4S2 B8303218 5-(2-Acetamido-4-methylthiazol-5-yl)furan-2-sulfonyl chloride

5-(2-Acetamido-4-methylthiazol-5-yl)furan-2-sulfonyl chloride

Cat. No. B8303218
M. Wt: 320.8 g/mol
InChI Key: BQGCLQPEKKWFBP-UHFFFAOYSA-N
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Patent
US08268818B2

Procedure details

To N-(5-(furan-2-yl)-4-methylthiazol-2-yl)acetamide (0.443 g) under an ice-salt bath was added sulfurochloridoic acid (ClSO3H, 5 ml). After 30 min, the reaction was poured into crushed ice (150 g). Extraction with dichloromethane (3×30 ml), drying and concentration gave 5-(2-acetamido-4-methylthiazol-5-yl)furan-2-sulfonyl chloride (0.359 g) that was used directly for next step.
Name
N-(5-(furan-2-yl)-4-methylthiazol-2-yl)acetamide
Quantity
0.443 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:10][C:9]([NH:11][C:12](=[O:14])[CH3:13])=[N:8][C:7]=1[CH3:15].[S:16]([Cl:20])(=O)(=[O:18])[OH:17]>>[C:12]([NH:11][C:9]1[S:10][C:6]([C:2]2[O:1][C:5]([S:16]([Cl:20])(=[O:18])=[O:17])=[CH:4][CH:3]=2)=[C:7]([CH3:15])[N:8]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
N-(5-(furan-2-yl)-4-methylthiazol-2-yl)acetamide
Quantity
0.443 g
Type
reactant
Smiles
O1C(=CC=C1)C1=C(N=C(S1)NC(C)=O)C
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(=O)(=O)Cl
Step Two
Name
ice
Quantity
150 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction was poured
EXTRACTION
Type
EXTRACTION
Details
Extraction with dichloromethane (3×30 ml)
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)NC=1SC(=C(N1)C)C1=CC=C(O1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.359 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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